1-Chloro-4-(1,2,2-trichlorovinyl)benzene
Overview
Description
1-Chloro-4-(1,2,2-trichlorovinyl)benzene is an organic compound with the molecular formula C8H4Cl4 It is a chlorinated derivative of benzene, characterized by the presence of a trichlorovinyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-chlorostyrene using chlorine gas under controlled conditions. The reaction proceeds as follows:
C8H7Cl+3Cl2→C8H4Cl4+3HCl
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
1-Chloro-4-(1,2,2-trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(1,2,2-trichlorovinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with specific therapeutic targets.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2,2-trichlorovinyl)benzene involves its interaction with molecular targets in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, reacting with nucleophiles in the target molecules. This interaction can lead to the modification of biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
1-Chloro-4-(1,2,2-trichlorovinyl)benzene can be compared with other chlorinated benzene derivatives, such as:
1,2,4-Trichlorobenzene: Similar in structure but lacks the trichlorovinyl group, making it less reactive in certain chemical reactions.
1,3,5-Trichlorobenzene: Another chlorinated benzene derivative with different substitution patterns, leading to variations in reactivity and applications.
1,4-Dichlorobenzene: Contains fewer chlorine atoms, resulting in different chemical properties and uses.
Properties
IUPAC Name |
1-chloro-4-(1,2,2-trichloroethenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVRRKQNVBFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.